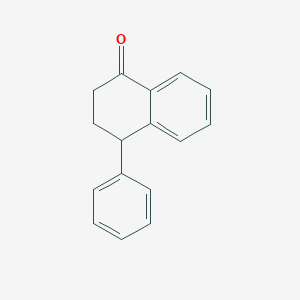

4-phenyl-3,4-dihydro-1(2H)-naphthalenone

説明

4-Phenyl-3,4-dihydro-1(2H)-naphthalenone (C₁₆H₁₄O, MW: 222.287) is a bicyclic ketone featuring a naphthalenone core fused with a phenyl-substituted dihydro ring system. It is structurally classified as a tetralone derivative, where the carbonyl group at position 1 and the phenyl group at position 4 contribute to its reactivity and steric profile . The compound lacks defined stereocenters but exhibits planar chirality due to its fused bicyclic framework. It serves as a versatile synthetic intermediate in organic chemistry, particularly in multicomponent reactions for synthesizing polycyclic heterocycles like quinoline derivatives .

特性

IUPAC Name |

4-phenyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-9,13H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUCNHUJKOVKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304782 | |

| Record name | 4-phenyl-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14578-68-8 | |

| Record name | NSC167287 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenyl-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-3,4-dihydro-1(2H)-naphthalenone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylacetophenone with an acid catalyst to induce cyclization, forming the desired naphthalenone structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

化学反応の分析

Types of Reactions: 4-phenyl-3,4-dihydro-1(2H)-naphthalenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the naphthalenone to its corresponding alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of phenyl-substituted quinones.

Reduction: Formation of phenyl-substituted alcohols or hydrocarbons.

Substitution: Formation of halogenated derivatives of the original compound.

科学的研究の応用

4-phenyl-3,4-dihydro-1(2H)-naphthalenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4-phenyl-3,4-dihydro-1(2H)-naphthalenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of naphthalenone derivatives allows for direct comparisons based on substituents, stereochemistry, and biological activity. Below is a detailed analysis:

Structural Modifications and Substituent Effects

Stereochemical Diversity

- Epimerism : Marine fungi produce epimeric pairs like (3R,4S) and (3S,4S)-dihydroxy derivatives, which differ in antifungal potency due to spatial arrangement of hydroxyl groups .

- Chiral Synthesis: Microbial reduction of racemic 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalenone yields enantiomerically enriched intermediates for sertraline, highlighting stereoselective applications .

Natural Product Analogues

- Fungal Metabolites: Pleosporales sp. fungi yield hydroxylated naphthalenones (e.g., compounds 4–8 in ), which are structurally distinct from synthetic derivatives due to oxygenation patterns and stereochemistry.

- Marine Derivatives: Acremonium sp. produces diastereomeric dihydroxy naphthalenones, underscoring marine fungi as sources of stereochemically complex molecules .

生物活性

4-Phenyl-3,4-dihydro-1(2H)-naphthalenone (CAS No. 14578-68-8) is a synthetic aromatic ketone that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its effects in several biological contexts, including its antioxidant properties, potential neuroprotective effects, and applications in wound healing.

Chemical Structure and Properties

The chemical structure of this compound features a naphthalene backbone with a phenyl substituent. This unique structure contributes to its diverse biological activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related damage in cells. The compound's mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

Table 1: Antioxidant Activity Comparison

Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective properties by modulating neurotransmitter systems. Specifically, it has been noted for its ability to inhibit the uptake of serotonin and norepinephrine in synaptosomal preparations, suggesting potential applications in treating mood disorders.

Case Study: Antidepressant Activity

In a study examining the antidepressant effects of related compounds, it was found that derivatives of naphthalenone exhibited significant blocking activity on synaptosomal uptake of serotonin. This suggests that this compound could be explored further for similar therapeutic applications .

Wound Healing Activity

The compound has also been investigated for its role in promoting wound healing. In vitro assays demonstrated that it enhances fibroblast proliferation and migration, critical factors in wound closure.

Table 2: Wound Healing Efficacy

| Treatment Group | Percentage Wound Closure (%) | Reference |

|---|---|---|

| Control | 40 | |

| 5% 4-Phenyl Compound | 70 | |

| 10% 4-Phenyl Compound | 85 |

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Antioxidant Mechanism : The compound reduces oxidative stress by neutralizing reactive oxygen species (ROS).

- Neurotransmitter Modulation : It inhibits the reuptake of key neurotransmitters such as serotonin and norepinephrine, potentially enhancing mood and cognitive function.

- Cellular Proliferation : By promoting fibroblast activity, it aids in tissue repair and regeneration.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is well absorbed following administration, with distribution throughout body tissues influenced by its lipophilicity. Metabolism primarily occurs in the liver through phase I reactions involving cytochrome P450 enzymes, followed by conjugation processes leading to excretion via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。